1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a fluorinated pyrazole derivative. Compounds containing fluorine atoms are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 2-fluorobenzyl bromide with 3,5-bis(4-fluorophenyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Scientific Research Applications
1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other fluorinated pyrazole derivatives, such as:
1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound has shown potent antimicrobial activity against various bacterial strains.
1-(4-fluorobenzyl)piperazine: Used as a precursor in the synthesis of biologically active molecules.
4-fluorophenylboronic acid: Commonly used in coupling reactions to form complex fluorinated compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1006333-50-1 |
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Molecular Formula |
C22H15F3N2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H15F3N2/c23-18-9-5-15(6-10-18)21-13-22(16-7-11-19(24)12-8-16)27(26-21)14-17-3-1-2-4-20(17)25/h1-13H,14H2 |
InChI Key |
KWFFSDAQWRDGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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